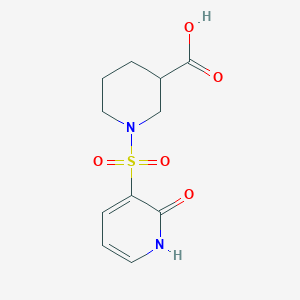
1-Methyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound includes a quinoline ring system with a methyl group and an aldehyde functional group, making it a versatile compound in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroquinoline ring system. The reaction typically requires acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts can also enhance the efficiency of the reaction .
化学反应分析
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed:
Oxidation: 1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Reduction: 1-Methyl-1,2,3,4-tetrahydroquinoline-2-methanol
Substitution: Various halogenated or nitrated derivatives.
科学研究应用
1-Methyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a neuroprotective agent and its role in treating neurodegenerative diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Neuroprotection: The compound exhibits neuroprotective properties by scavenging free radicals and inhibiting glutamate-induced excitotoxicity.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
相似化合物的比较
1-Methyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Shares a similar ring structure but lacks the methyl and aldehyde groups. It is less versatile in chemical reactions.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar in structure but differs in the position of the functional groups.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Contains a benzyl group instead of a methyl group, leading to different chemical and biological properties.
属性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC 名称 |
1-methyl-3,4-dihydro-2H-quinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H13NO/c1-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-5,8,10H,6-7H2,1H3 |
InChI 键 |
OWTUGEIBYRLGNV-UHFFFAOYSA-N |
规范 SMILES |
CN1C(CCC2=CC=CC=C21)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


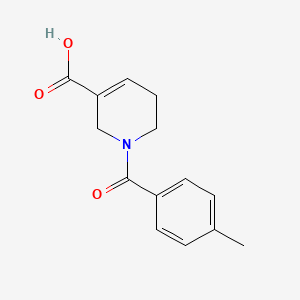
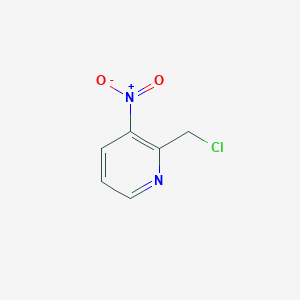

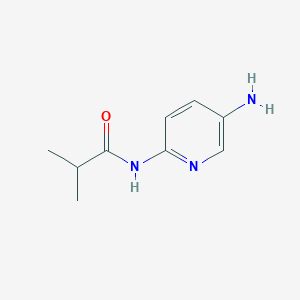
![5-(Cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B13004624.png)
![Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13004631.png)
![Methyl [3,3'-bipyridine]-6-carboxylate](/img/structure/B13004635.png)
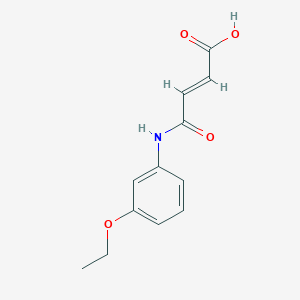
![Rel-(1R,3r,5S)-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13004662.png)
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine](/img/structure/B13004665.png)
![(1S,7S,8S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B13004673.png)
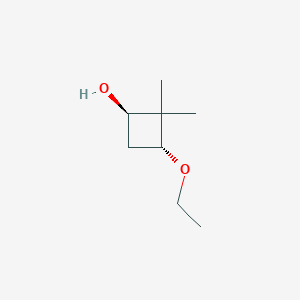
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13004681.png)
